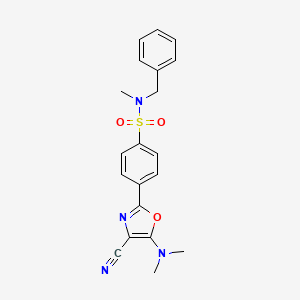
6-Amino-2-bromo-3-chlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-2-bromo-3-chlorobenzonitrile, also known as 6-ABCN, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 263.51 g/mol. 6-ABCN has a wide range of applications in organic synthesis, drug discovery, and biochemistry. This compound has been studied extensively for its potential to act as a catalyst, a ligand, and a reagent for various reactions.
科学的研究の応用
1. Plant Physiology Research
6-Amino-2-bromo-3-chlorobenzonitrile and similar compounds have been utilized in studies related to plant physiology. For instance, Debolt et al. (2007) explored the effects of 2,6-Dichlorobenzonitrile (DCB) on cellulose synthesis in Arabidopsis hypocotyl cells, highlighting its utility in understanding plant cell wall biosynthesis (Debolt et al., 2007).
2. Environmental Pollution Research
Research in environmental pollution has also made use of benzonitrile derivatives. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, assessing their environmental fate and the role of microbial communities in their degradation (Holtze et al., 2008).
3. Nucleic Acid Chemistry
In nucleic acid chemistry, Francom et al. (2002) investigated the nonaqueous diazotization of aminopurine nucleosides, which involved compounds related to this compound. This study provided insights into the synthesis of various halogenated purine derivatives, relevant in the field of nucleic acid research (Francom et al., 2002).
4. Applied Microbiology
In applied microbiology, Sørensen et al. (2006) explored the degradation and mineralization of herbicides, including 2,6-dichlorobenzonitrile, by specific bacterial strains. This research has implications for understanding the bioremediation of herbicide-contaminated environments (Sørensen et al., 2006).
5. Water Treatment and Chemistry
Research on water treatment has also incorporated benzonitrile derivatives. Shan et al. (2012) studied the formation of halonitromethanes and trihalomethanes from amino acids and amino sugars during water treatment processes. This research is crucial for understanding and improving water purification methods (Shan et al., 2012).
6. Electrocatalysis
In the field of electrocatalysis, Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, utilizing halogenated pyridine derivatives. Their work contributes to the understanding of electrochemical reduction processes in organic chemistry (Gennaro et al., 2004).
7. Alzheimer's Disease Research
This compound related compounds have also been used in medical research, such as in the study of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a derivative of benzodiazepine in conjunction with PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
8. Herbicide Resistance Research
In agricultural science, Stalker et al. (1988) discussed the development of herbicide resistance in transgenic plants through the expression of a bacterial detoxification gene that interacts with benzonitrile herbicides (Stalker et al., 1988).
特性
IUPAC Name |
6-amino-2-bromo-3-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLQTMJDWBPFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C#N)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)
![6-cyclopropyl-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2916282.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)
![6-Chloro-1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2916286.png)

![1-Fluoro-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2916288.png)
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2916289.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2916296.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)
![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)